molecular formula C19H20F3NO5 B13435237 Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate

Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate

Cat. No.: B13435237
M. Wt: 399.4 g/mol
InChI Key: WIJNSMMYVMNTAR-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, acids, bases, and solvents such as dichloromethane or tetrahydrofuran. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials and chemical products with specific properties and functions.

Mechanism of Action

The mechanism by which Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other trifluoromethyl-substituted pyridines and methoxy-substituted phenylpropanoates.

    Uniqueness: The presence of both trifluoromethyl and methoxy groups in the same molecule gives this compound unique chemical and physical properties, making it particularly valuable for specific applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20F3NO5

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate

InChI

InChI=1S/C19H20F3NO5/c1-25-17(24)16(18(26-2)27-3)13-8-5-4-7-12(13)11-28-15-10-6-9-14(23-15)19(20,21)22/h4-10,16,18H,11H2,1-3H3

InChI Key

WIJNSMMYVMNTAR-UHFFFAOYSA-N

Canonical SMILES

COC(C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC)OC

Origin of Product

United States

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